molecular formula C6H7BrOS B3273637 a-(Bromomethyl)-2-thiophenemethanol CAS No. 59160-39-3

a-(Bromomethyl)-2-thiophenemethanol

Cat. No. B3273637
CAS RN: 59160-39-3
M. Wt: 207.09 g/mol
InChI Key: QUVDAWIQZAZLSH-UHFFFAOYSA-N
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Description

  • Physical Properties : It is a colorless liquid with a sharp and pungent odor .


Synthesis Analysis

The synthesis of this compound involves introducing a bromomethyl group onto a thiophene ring. Specific synthetic methods may vary, but one common approach is the bromination of toluene under free radical halogenation conditions .


Chemical Reactions Analysis

  • Protecting Group Strategy : In some cases, the benzyl moiety (from the bromomethyl group) serves as a protecting group for alcohols and carboxylic acids .


Physical And Chemical Properties Analysis

  • Refractive Index : nD = 1.5752

Safety and Hazards

  • Chemical Warfare : Due to its irritating yet non-lethal nature, it has been used in chemical warfare training .

properties

IUPAC Name

2-bromo-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVDAWIQZAZLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of the haloketone, bromomethyl 2-thienyl ketone (6.0 g), described in Example 3, in 40 ml of methanol is cooled to 0° C. Sodium borohydride (1.11 g) in 10 ml of methanol is added rapidly to the solution. After 15 minutes the reaction mixture is diluted with ice-water and extracted with ether. The extract is washed with water and brine, dried (MgSO4) and concentrated to give α-(bromomethyl)-2-thiophenemethanol; γmaxCHCl 3 3550, 3400, 1060, 1035 cm-1 (ArCHOHCHR2Y; Ar = 2-thienyl, R2 = H and Y = Br).
[Compound]
Name
haloketone
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0 (± 1) mol
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reactant
Reaction Step One
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6 g
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reactant
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1.11 g
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reactant
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10 mL
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solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
a-(Bromomethyl)-2-thiophenemethanol
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